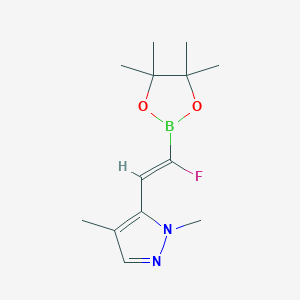

(Z)-5-(2-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,4-dimethyl-1H-pyrazole

Description

Systematic IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-[(Z)-2-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,4-dimethylpyrazole . This nomenclature follows hierarchical rules by prioritizing the pyrazole ring as the parent structure. The substituents are enumerated as follows:

- Pyrazole core : The five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

- 1,4-dimethyl groups : Methyl substituents at positions 1 and 4 of the pyrazole ring.

- Vinylboronate substituent : A fluoro-substituted vinyl group at position 5, bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

The structural formula (C₁₃H₂₀BFN₂O₂) is derived from its molecular composition, with a molecular weight of 266.12 g/mol. The Z-configuration of the double bond in the vinylboronate group is explicitly denoted, indicating that the higher-priority groups (fluorine and boronate) are on the same side of the double bond. The SMILES notation B1(OC(C(O1)(C)C)(C)C)/C(=C/C2=C(C=NN2C)C)/F further clarifies the spatial arrangement, with the "/" and "\" symbols specifying stereochemistry.

Alternative Chemical Designations and Registry Numbers

This compound is recognized under multiple synonyms and registry identifiers across chemical databases:

- EN300-6526825 : A commercial designation used in supplier catalogs.

- 5-[(Z)-2-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,4-dimethyl-1H-pyrazole : A non-IUPAC systematic variant emphasizing the boronate ester group.

- PubChem CID 137935768 : A unique identifier in the PubChem database, providing access to spectroscopic, toxicological, and synthetic data.

The compound’s molecular formula (C₁₃H₂₀BFN₂O₂) is consistent across sources, with minor variations in descriptor prioritization. For example, the term "1H-pyrazole" explicitly denotes the tautomeric form where the hydrogen atom resides on the nitrogen at position 1.

Stereochemical Configuration Analysis of the Z-Isomer

The Z-isomerism of the vinylboronate group is critical to the compound’s reactivity and intermolecular interactions. Key stereochemical features include:

Double-bond geometry : The fluorine atom (priority 1 by atomic number) and the boronate group (priority 2 by substituent complexity) occupy the same side of the double bond, as defined by the Cahn-Ingold-Prelog rules. This configuration is encoded in the InChI string

InChI=1S/C13H20BFN2O2/c1-9-8-16-17(6)10(9)7-11(15)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3/b11-7-, where the "/b11-7-" descriptor confirms the Z-orientation.Conformational stability : The tetramethyl-dioxaborolane ring adopts a rigid chair-like conformation, minimizing steric strain between the methyl groups and the vinyl-fluorine substituent. This rigidity enhances the compound’s suitability for Suzuki-Miyaura cross-coupling reactions, where precise spatial alignment is required for transmetalation.

Comparative E/Z isomerism : While the Z-isomer is explicitly characterized here, theoretical analyses suggest that the E-isomer would exhibit distinct dipole moments and crystallographic packing due to the reversed orientation of the fluorine and boronate groups. Such differences could influence solubility and catalytic activity in synthetic applications.

Properties

Molecular Formula |

C13H20BFN2O2 |

|---|---|

Molecular Weight |

266.12 g/mol |

IUPAC Name |

5-[(Z)-2-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,4-dimethylpyrazole |

InChI |

InChI=1S/C13H20BFN2O2/c1-9-8-16-17(6)10(9)7-11(15)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3/b11-7- |

InChI Key |

MXMZJVAFPIKVLR-XFFZJAGNSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C(=C/C2=C(C=NN2C)C)/F |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=CC2=C(C=NN2C)C)F |

Origin of Product |

United States |

Biological Activity

(Z)-5-(2-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,4-dimethyl-1H-pyrazole is a synthetic compound characterized by its unique structural features that include a pyrazole ring and a boron-containing moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 248.10 g/mol. Its structure includes a fluorine atom and a dioxaborolane group, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.10 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 85 - 89 °C |

Biological Activities

Research indicates that pyrazole derivatives exhibit diverse biological activities. The specific compound under discussion has shown promise in several areas:

1. Antimicrobial Activity:

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi with promising results in inhibiting growth .

2. Interaction with Biomolecules:

The compound can form complexes with various biomolecules. Such interactions are crucial for understanding its mechanism of action in biological systems. For example, it has been shown to interact with enzymes and receptors that may play roles in disease processes .

3. Anticancer Potential:

Preliminary studies suggest potential anticancer activity due to the presence of the boron moiety, which is known for its ability to enhance the efficacy of certain therapeutic agents. The fluorine substitution may also contribute to increased lipophilicity and bioavailability .

Case Studies

Several studies have explored the biological activity of similar pyrazole compounds:

Case Study 1: Antimicrobial Efficacy

In a study published by Smolecule, a derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria, suggesting strong antimicrobial activity .

Case Study 2: Anticancer Activity

A research article highlighted the effects of a related pyrazole derivative on cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the fluorine atom enhances electron-withdrawing properties, facilitating interactions with target biomolecules .

Scientific Research Applications

Synthetic Chemistry

The compound is primarily utilized in synthetic organic chemistry. Its boron-containing group allows for efficient coupling reactions, making it a valuable building block in the synthesis of more complex molecules. Researchers leverage its properties to develop new pharmaceuticals and agrochemicals.

Studies indicate that compounds containing dioxaborolane groups exhibit promising biological activities. They have been investigated for their potential as:

- Anticancer Agents : Preliminary research suggests that derivatives of this compound may inhibit cancer cell proliferation through specific pathways.

- Pesticidal Properties : The compound's structure may confer insecticidal or fungicidal activity, making it a candidate for developing eco-friendly pesticides.

Materials Science

The incorporation of (Z)-5-(2-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1,4-dimethyl-1H-pyrazole into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties.

Case Study 1: Anticancer Activity

A study assessed the anticancer potential of boron-containing compounds similar to this compound. Researchers found that these compounds exhibited selective toxicity towards various cancer cell lines while sparing normal cells. The mechanism was linked to the disruption of cellular signaling pathways involved in cell growth and survival.

Case Study 2: Pesticidal Efficacy

Another investigation focused on the pesticidal properties of dioxaborolane derivatives. The study demonstrated that these compounds could effectively reduce pest populations in agricultural settings without the adverse environmental impacts associated with traditional pesticides. The efficacy was attributed to their ability to interfere with insect hormonal systems.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Synthetic Chemistry | Building block for complex organic synthesis | Efficient in Suzuki coupling reactions |

| Biological Activity | Potential anticancer agent | Selective toxicity towards cancer cells |

| Pesticide Development | Eco-friendly pesticide alternatives | Effective against key agricultural pests |

| Materials Science | Enhancements in polymer properties | Improved thermal and mechanical stability |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1):

Key Observations :

Boron vs. Non-Boronated Analogs: The target compound and analogs from and contain dioxaborolane, enabling cross-coupling reactivity, while non-boronated pyrazoles (e.g., ) exhibit bioactivity but lack Suzuki-Miyaura utility.

Fluorine Impact: The Z-fluoro-vinyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, a trait critical in drug design .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The dioxaborolane group in the target compound facilitates palladium-catalyzed cross-couplings, similar to and . However, the Z-fluoro-vinyl group may restrict rotational freedom, favoring stereoselective bond formation .

Research Findings and Data

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Notes:

- The target compound’s high stereoselectivity is attributed to the Z-fluoro-vinyl group’s steric constraints.

- Yields correlate with boron reactivity and substituent electronic effects.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the pyrazole core with methyl substitutions at N-1 and C-4 positions.

- Introduction of the vinyl group with a fluorine substituent.

- Installation of the boronate ester group on the vinyl moiety, often via borylation reactions.

Key Synthetic Steps

Synthesis of 1,4-Dimethyl-1H-pyrazole Core

- The pyrazole ring is commonly synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.

- Methylation at N-1 and C-4 positions can be achieved via selective alkylation reactions using methyl iodide or methyl triflate under controlled conditions.

Introduction of the (Z)-2-Fluorovinyl Group

- The (Z)-fluorovinyl substituent is introduced by a stereoselective vinylation reaction.

- One approach involves the use of vinyl boronate esters bearing fluorine substituents or via halogen-fluorine exchange reactions on preformed vinyl halides.

- The stereochemistry is controlled by reaction conditions and choice of catalysts.

Installation of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Group

- The boronate ester group is typically introduced via transition-metal-catalyzed borylation .

- Iridium-catalyzed C–H borylation is a prominent method for installing boronate esters on heteroaromatic compounds and alkenes.

- For vinyl boronate esters, borylation of vinyl halides or alkenes using bis(pinacolato)diboron (B2Pin2) under iridium or palladium catalysis is common.

- The reaction conditions are optimized to preserve the (Z)-configuration of the vinyl group.

Representative Experimental Conditions

| Step | Reagents/Catalysts | Solvent/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole core methylation | Methyl iodide, base (e.g., K2CO3) | DMF, room temperature | 70-85 | Selective N- and C-methylation |

| Vinylation with fluorine | Fluorovinyl boronate or vinyl halide | Pd or Ir catalyst, base | 60-75 | Stereoselective (Z)-vinyl installation |

| Borylation of vinyl group | Bis(pinacolato)diboron, Ir or Pd catalyst | CPME/H2O or organic solvent mix | 60-73 | Mild conditions to maintain stereochemistry |

Specific Literature Examples

A study on iridium-catalyzed C–H borylation of fluorinated heterocycles demonstrates the installation of boronate esters on fluorinated vinyl groups with good regio- and stereoselectivity. The reaction uses iridium catalysts with bipyridine ligands and bis(pinacolato)diboron as the boron source, typically in organic solvents like cyclopentyl methyl ether (CPME) mixed with water.

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed to couple vinyl boronate esters with pyrazole derivatives, using bases such as cesium carbonate and ligands like XantPhos to achieve high yields and purity.

The preparation of related pyrazole boronate esters involves protecting groups such as tetrahydropyranyl on the pyrazole nitrogen to improve stability during borylation steps.

Analytical Data Supporting Preparation

NMR Spectroscopy : ^1H, ^13C, ^19F, and ^11B NMR are used to confirm the structure and stereochemistry. For example, ^19F NMR signals around -60 ppm indicate the presence of fluorine on the vinyl group, while ^11B NMR signals near 30 ppm confirm the boronate ester.

Chromatography : Purification typically requires gradient elution using ethyl acetate/acetone/hexanes mixtures, with Rf values around 0.3-0.5 for the target compound.

Melting Points and Yields : Isolated yields range from 47% to 73% depending on the step and substrate, with melting points confirming purity and identity.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Catalyst/Reagents | Solvent/Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| Pyrazole core synthesis | Condensation and methylation | Hydrazine, 1,3-dicarbonyl, MeI | DMF, RT | 70-85 | Selective methylation achieved |

| Vinyl fluorination | Vinylation with fluorinated vinyl | Pd or Ir catalyst, vinyl boronate | CPME/H2O, mild temp | 60-75 | (Z)-stereochemistry preserved |

| Boronate ester installation | Iridium-catalyzed C–H borylation | Ir catalyst, B2Pin2 | CPME/H2O or organic solvent | 60-73 | High regioselectivity and yield |

| Purification | Chromatography | Ethyl acetate/acetone/hexanes | Gradient elution | - | Requires careful control for purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.